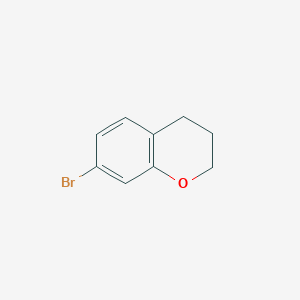

7-Bromochroman

描述

Structure

3D Structure

属性

IUPAC Name |

7-bromo-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDHMTIEVNKNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941710-30-1 | |

| Record name | 7-bromo-3,4-dihydro-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromochroman and Its Isomeric Derivatives

Preparation of 7-Bromochroman-3-one (B1374348)

The synthesis of this compound-3-one typically involves the introduction of a bromine atom onto the chroman-3-one (B94795) scaffold. This is commonly achieved through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Strategies (e.g., Bromination of Chroman-3-one)

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry used to attach a substituent to an aromatic ring. In the context of this compound-3-one synthesis, this strategy involves the bromination of chroman-3-one.

Use of Brominating Agents (e.g., Bromine, N-Bromosuccinimide (NBS))

Various brominating agents can be employed for the electrophilic bromination of chroman-3-one. Molecular bromine (Br₂) is a common choice. Alternatively, N-Bromosuccinimide (NBS) is also utilized as a source of electrophilic bromine, particularly in reactions that may proceed via radical pathways or require milder conditions. benchchem.comfishersci.ptmissouri.edu NBS is a chemical reagent used in radical substitution, electrophilic addition, and electrophilic substitution reactions. missouri.edu It can be a convenient source of the bromine radical. missouri.edu

Catalytic Systems (e.g., Iron(III) Bromide)

Electrophilic aromatic substitution reactions often require a catalyst to activate the brominating agent or the aromatic ring. Iron(III) bromide (FeBr₃) is a common Lewis acid catalyst used to promote the bromination of aromatic compounds. americanelements.comsigmaaldrich.comnih.gov FeBr₃ is a highly water-soluble crystalline iron source. americanelements.com The use of such catalysts facilitates the regioselective introduction of the bromine atom at the 7-position of the chroman-3-one structure.

Alternative Synthetic Routes to the this compound-3-one Scaffold

While electrophilic bromination of chroman-3-one is a primary route, alternative synthetic methodologies may exist for constructing the this compound-3-one scaffold or introducing the bromine atom at a different stage of the synthesis. Research findings indicate that 3-bromochroman-4-one (B190138) has been used as a starting material in reactions with nucleophiles, although in some cases, this led to ring opening rather than substitution on the chromanone core. scispace.com

Preparation of This compound-4-one (B108298)

The synthesis of this compound-4-one involves distinct strategies compared to its isomer. A notable method involves the reduction of a related benzopyrone derivative.

Hydrogenation Addition of 7-Bromo-benzopyrone (e.g., Wilkinson’s Catalyst)

An alternative route for the synthesis of this compound-4-one involves the hydrogenation of 7-bromo-benzopyrone. benchchem.comchemicalbook.com This method selectively reduces the α,β-unsaturated ketone moiety present in the benzopyrone structure to yield the saturated chromanone skeleton. benchchem.com

This catalytic hydrogenation can be effectively carried out using Wilkinson's catalyst. benchchem.comchemicalbook.comchemicalbook.com Wilkinson's catalyst, Rhodium(I) tris(triphenylphosphine) chloride (RhCl(PPh₃)₃), is a well-known homogeneous catalyst used for the hydrogenation of olefins. benchchem.comlibretexts.org This method offers advantages such as mild reaction conditions (e.g., room temperature and atmospheric hydrogen pressure) and high stereoselectivity in the synthesis of chiral derivatives. benchchem.com

Detailed research findings on the synthesis of this compound-4-one via hydrogenation of 7-Bromo-benzopyrone using Wilkinson's catalyst have reported specific reaction conditions. One study details the synthesis using 0.329 mol of 7-bromo-benzopyrone in ethanol (B145695) as the solvent, with a concentration of 0.4 mol·L⁻¹. chemicalbook.com Using 4% mol of Rh(PPh₃)₃Cl as the catalyst, under 0.3 MPa of hydrogen pressure, at 70℃ for 20 hours, a yield of 79.8% was achieved. chemicalbook.com The structure of the synthesized this compound-4-one was confirmed using ¹H NMR and MS analysis. chemicalbook.com

Another widely reported synthesis of this compound-4-one involves the cyclization of 3-aryloxypropionic acids catalyzed by acid-activated montmorillonite (B579905) K-10. benchchem.comchemicalbook.com This method, developed by Begum et al., achieves high regioselectivity and yield through a Brønsted acid-mediated intramolecular esterification. benchchem.comchemicalbook.com The procedure involves combining the 3-aryloxypropionic acid with freshly activated montmorillonite K-10 in anhydrous toluene (B28343) and heating to reflux under an inert atmosphere. chemicalbook.com

Cyclization Reactions (e.g., from 3-aryloxypropionic acid, 1,4-phthalic acid)

Cyclization reactions are fundamental approaches for constructing the chroman ring system. One widely reported method for synthesizing this compound-4-one, a precursor to this compound, involves the cyclization of 3-aryloxypropionic acids. This reaction is often catalyzed by acid-activated materials like montmorillonite K-10. benchchem.comchemicalbook.com This method, as described by Begum et al., utilizes a Brønsted acid-mediated intramolecular esterification to achieve high regioselectivity and yield. benchchem.comchemicalbook.com The process typically involves combining the 3-aryloxypropionic acid with activated montmorillonite K-10 in an anhydrous solvent like toluene and heating the mixture under an inert atmosphere. benchchem.comchemicalbook.com

While 3-aryloxypropionic acids are common precursors, the mention of 1,4-phthalic acid (terephthalic acid) in the context of chroman synthesis via cyclization is less direct. 1,4-phthalic acid is primarily used in the production of polyesters like PET and typically involves oxidation of p-xylene (B151628) or rearrangement of phthalic acid derivatives, not direct cyclization to form a chroman ring. atamanchemicals.com Phthalic acid derivatives, such as phthalic anhydride (B1165640) or phthaloyl chloride, are more commonly associated with cyclization reactions leading to different heterocyclic systems, such as phthalimides or anthraquinones. jmchemsci.comgoogle.comwikipedia.orgresearchgate.net Therefore, cyclization from 3-aryloxypropionic acid is a well-established route for chromanone synthesis relevant to this compound, whereas 1,4-phthalic acid is not a typical starting material for this specific ring closure.

Bromination of 4-Chromanone (B43037) Precursors (e.g., Copper Bromide)

Another significant route to synthesize brominated chromanones, including potentially this compound-4-one, involves the direct bromination of 4-chromanone precursors. Copper(II) bromide (CuBr₂) is a known brominating agent used in organic synthesis. wikipedia.orgamericanelements.com Studies have shown that bromination of 4-chromanone with copper bromide can lead to brominated products. researchgate.netiucr.orgresearchgate.net For instance, the reaction of chroman-4-one with copper(II) bromide in a solvent mixture like ethyl acetate (B1210297) and chloroform (B151607) under reflux conditions has been reported. researchgate.net This method has been shown to yield brominated chromanones. researchgate.netiucr.orgresearchgate.net The regioselectivity of this bromination, specifically favoring the 7-position to yield this compound-4-one, depends on the reaction conditions and the structure of the chromanone precursor. One study reported obtaining 3-bromochroman-4-one by bromination of 4-chromanone with copper bromide, indicating that substitution can occur at different positions depending on the reaction parameters. iucr.orgresearchgate.net

Synthesis of Other this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives involves various strategies to introduce the bromine atom and control the stereochemistry, particularly for chiral compounds.

Strategies for Introducing the Bromine Moiety (e.g., Radical Bromination)

Introducing the bromine moiety at a specific position in chroman or its derivatives can be achieved through different methods. Electrophilic aromatic substitution is a common strategy for brominating the aromatic ring of chromans. The regioselectivity is influenced by existing substituents on the aromatic ring. For example, bromination of chroman derivatives can be directed to specific positions using reagents like bromine (Br₂) often in the presence of Lewis acids, or N-bromosuccinimide (NBS). benchchem.combenchchem.com

Radical bromination is another strategy, particularly useful for introducing bromine into the aliphatic portion of the chroman ring or at allylic or benzylic positions in derivatives. Reagents like N-bromosuccinimide (NBS) are commonly used under radical initiation conditions (e.g., using AIBN). benchchem.combenchchem.com This method can be employed to functionalize chroman structures at positions amenable to radical attack. benchchem.comrsc.org For instance, radical cyclization reactions have been explored for the synthesis of functionalized chroman-4-ones. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives requires stereoselective approaches to obtain specific enantiomers or diastereomers. Stereoselective synthesis involves controlling the formation of new stereocenters during the reaction. ethz.ch This can be achieved through various techniques, including the use of chiral starting materials (chiral pool), resolution of racemic mixtures, the use of chiral auxiliaries, or enantioselective catalysis. ethz.ch

While specific examples for the stereoselective synthesis of chiral this compound derivatives were not extensively detailed in the search results, the broader field of chiral chroman synthesis provides relevant methodologies. Asymmetric synthesis of chiral chromans has been achieved through methods like Ni-catalyzed reductive cyclization reactions, which can create chiral centers in the chroman structure with high enantioselectivity. chemrxiv.orgchemrxiv.org These approaches, involving specific catalysts and ligands, can be adapted for the synthesis of chiral brominated chromans by incorporating the bromine atom at an appropriate stage of the synthesis, either before or after the stereocontrol step. chemrxiv.orgchemrxiv.orgresearchgate.net

Large-Scale and Industrial Production Methods

The large-scale and industrial production of chemical compounds like this compound or its precursors requires efficient, cost-effective, and environmentally conscious methods. For the synthesis of this compound-4-one, the cyclization of 3-aryloxypropionic acids catalyzed by montmorillonite K-10 has been identified as a preferred method for large-scale synthesis due to its cost-effectiveness and operational simplicity. benchchem.com Adaptations for industrial scale include the use of continuous flow reactors to reduce reaction time and optimization of solvent recycling and catalyst regeneration processes. benchchem.com

Industrial production often involves optimizing reaction conditions, using readily available and inexpensive reagents, minimizing waste, and ensuring high yields and purity. openaccessjournals.com While specific detailed industrial protocols for this compound were not found, the principles of large-scale synthesis, such as catalytic process optimization and continuous manufacturing, are applicable. benchchem.comopenaccessjournals.com For brominated chromanones in general, large-scale bromination processes using reagents like bromine or N-bromosuccinimide in suitable solvents have been reported. benchchem.com

Chemical Reactivity and Transformation Pathways of 7 Bromochroman Derivatives

Halogen Reactivity at the 7-Position

The bromine atom at the 7-position of 7-Bromochroman is a key functional group that dictates many of its chemical transformations. Its reactivity is primarily governed by its nature as a leaving group and its ability to participate in oxidative addition steps with transition metal catalysts.

Nucleophilic Substitution Reactions of the Bromine Atom

The carbon atom bonded to the bromine in this compound is electrophilic due to the polarity of the C-Br bond. This makes it a potential site for nucleophilic substitution reactions. In such reactions, a nucleophile attacks the carbon atom, leading to the displacement of the bromide ion. This is a common reaction pathway for alkyl and aryl halides. For aryl halides like the brominated benzene (B151609) ring in this compound, nucleophilic aromatic substitution (SNAr) can occur under appropriate conditions, particularly if activating groups are present on the ring or under harsh conditions. The electron-withdrawing nature of the bromine itself can enhance reactivity in nucleophilic substitutions compared to electron-donating groups. benchchem.com Studies on This compound-3-one (B1374348) indicate that the bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, for example, using nucleophiles like amines or thiols. benchchem.com

A generalized scheme for nucleophilic substitution on an aryl halide is shown below:

Ar-Br + Nu⁻ → Ar-Nu + Br⁻

Where Ar represents the aryl portion of this compound and Nu⁻ is the attacking nucleophile. The feasibility and mechanism (e.g., SNAr) would depend on the specific reaction conditions and the nature of the nucleophile.

Cross-Coupling Reactions

The carbon-bromine bond in this compound is highly amenable to participation in metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. angenechemical.comsigmaaldrich.com These reactions typically involve an organohalide (like this compound), an organometallic reagent, and a transition metal catalyst, often palladium or copper. sigmaaldrich.commt.com

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing carbon-carbon bonds. sigmaaldrich.commt.com The Suzuki-Miyaura reaction is a prominent example, coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mt.comwikipedia.org This reaction is widely used in the pharmaceutical industry to synthesize complex molecules. mt.comwikipedia.org

For this compound, a Suzuki-Miyaura coupling would involve reacting it with an organoboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(0) or Pd(II) complexes, often with ligands) and a base (e.g., potassium carbonate, sodium hydroxide). mt.comwikipedia.org The general catalytic cycle involves oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the organoboron species, and reductive elimination to form the coupled product and regenerate the catalyst. mt.comwikipedia.org

A general representation of the Suzuki-Miyaura coupling with this compound is:

This compound + R-B(OH)₂ → 7-R-Chroman

Where R-B(OH)₂ is the organoboronic acid and the reaction is catalyzed by a palladium complex and base. The scope of the Suzuki reaction is broad, allowing coupling with various organoboron compounds, including alkyl, alkenyl, and alkynyl boronic acids and esters. organic-chemistry.org Palladium on charcoal (Pd/C) is also used as a heterogeneous catalyst for Suzuki-Miyaura coupling reactions. mdpi.com

Strategies for Resolving Contradictions in Reported Reactivity

Specific strategies for resolving contradictions in the reported reactivity of this compound were not detailed in the provided search results. However, general approaches in organic chemistry to address such issues include:

Careful replication of reported conditions: Ensuring all parameters (reagents, solvents, temperature, time, atmosphere) are precisely matched.

Detailed characterization of products and byproducts: Using spectroscopic methods (NMR, MS, IR) and chromatographic techniques (GC, HPLC) to identify all reaction components.

Investigation of reaction kinetics and mechanisms: Studying the rate of the reaction under varying conditions and probing the intermediates formed to understand the reaction pathway.

Purity of starting materials and reagents: Impurities can significantly affect reaction outcomes.

Use of internal standards and quantitative analysis: To accurately determine yields and conversion.

Exploring different catalysts and ligands: For metal-catalyzed reactions, the choice of catalyst and ligand can dramatically alter reactivity and selectivity.

Systematic variation of reaction parameters: Investigating the effect of solvent, temperature, concentration, and stoichiometry.

Transformations of the Chroman Ring System

Beyond the reactivity of the bromine substituent, the chroman ring system itself can undergo various transformations. While the provided search results primarily discuss reactions of chromanones (oxidized forms of chromans), these offer insights into potential transformations of the chroman core.

Examples of transformations observed in chromanones that could be relevant to this compound include:

Reduction: The carbonyl group in chroman-4-one can be reduced to a hydroxyl group, yielding a chroman-4-ol. benchchem.comchemicalbook.com Similarly, reduction of other functional groups that might be present on the chroman ring of a this compound derivative is possible.

Oxidation: Chromanones can be oxidized to form chromones. benchchem.combenchchem.com The chroman ring system itself could potentially undergo oxidation under certain conditions, depending on the presence and location of reactive sites.

Ring-Opening Reactions: While the chroman ring system is relatively stable, ring-opening reactions can occur under specific conditions, particularly under basic or acidic catalysis, depending on the substituents present. Studies on chroman-3-one (B94795) indicate that the system can be prone to ring-opening under basic conditions. benchchem.com

Further transformations of the chroman ring could involve reactions on the benzene portion (electrophilic aromatic substitution, though the bromine is deactivating) or reactions at the saturated ring positions (e.g., alpha to the oxygen). The specific reactivity would depend on the nature and position of other substituents, if any, on the chroman core of the this compound derivative.

Data Table: Selected Reactions of Brominated Chromanones (Illustrative Examples)

| Substrate | Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

| This compound-4-one (B108298) | Reduction | Sodium tetrahydroborate, THF/Methanol, 20°C, 0.5 h | This compound-4-ol | 98 | chemicalbook.com |

| This compound-3-one | Nucleophilic Substitution | With nucleophiles like amines or thiols | Substituted chromanones | Not specified | benchchem.com |

| This compound-4-one | Synthesis Method | 3-(3-Bromo-phenoxy)-propionic acid, acid-activated Montmorillonite (B579905) K-10, Toluene (B28343), Reflux, 0.5 h | This compound-4-one | 85 | chemicalbook.com |

| This compound-4-one | Synthesis Method | 7-Bromo-benzopyrone, Rh(PPh₃)₃Cl, Ethanol (B145695), 0.3 MPa H₂, 70°C, 20 h | This compound-4-one | 79.8 | chemicalbook.com |

Oxidation Reactions (e.g., to 7-Bromochromone)

Oxidation of this compound derivatives can lead to the formation of various oxidized species, including 7-bromochromone. For instance, this compound-3-one can be oxidized to 7-bromochromone. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). benchchem.com

Data Table 1: Oxidation of this compound-3-one

| Starting Material | Product | Oxidizing Agent |

| This compound-3-one | 7-Bromochromone | KMnO₄ or CrO₃ |

Reduction Reactions (e.g., to this compound-3-ol, this compound-4-ol)

Reduction reactions are employed to convert carbonyl functionalities within the this compound core to hydroxyl groups. For example, the reduction of this compound-3-one can yield this compound-3-ol. benchchem.com Similarly, this compound-4-one can be reduced to chromanol derivatives. benchchem.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents for these transformations. benchchem.com The reduction of N-(6-bromo-4-oxochroman-3-yl)acetamide with sodium borohydride yields the cis-N-(6-bromo-4-hydroxychroman-3-yl)acetamide. publish.csiro.au This can then be hydrolyzed to the cis-3-amino-6-bromochroman-4-ol or converted to the trans isomer through a sequence involving chlorination with inversion and hydrolysis with retention of configuration. publish.csiro.au

Data Table 2: Reduction of 7-Bromochromanone Derivatives

| Starting Material | Product(s) | Reducing Agent | Stereochemistry Observed |

| This compound-3-one | This compound-3-ol | NaBH₄ or LiAlH₄ | Not specified |

| This compound-4-one | Chromanol derivatives | Not specified | Not specified |

| N-(6-bromo-4-oxochroman-3-yl)acetamide | cis-N-(6-bromo-4-hydroxychroman-3-yl)acetamide | NaBH₄ | cis |

Derivatization at Other Positions of the Chroman Core (e.g., C-2, C-3, C-4)

Beyond the functional groups inherent to the chromanone structure, the chroman core can be functionalized at various positions, including C-2, C-3, and C-4. benchchem.com This derivatization allows for the introduction of diverse substituents and the creation of more complex molecular architectures.

Mannich and Michael Addition Approaches

The Mannich reaction is a three-component reaction involving a compound with an acidic proton adjacent to a carbonyl group, an aldehyde (often formaldehyde), and a primary or secondary amine. nrochemistry.comwikipedia.orgorganic-chemistry.orgnih.gov This reaction leads to the formation of β-amino-carbonyl compounds, known as Mannich bases. nrochemistry.comwikipedia.orgnih.gov While direct examples with this compound are not explicitly detailed in the search results, if a this compound derivative contains an enolizable carbonyl group (such as in this compound-4-one or this compound-3-one), it could potentially participate as the component with the acidic proton in a Mannich reaction. nrochemistry.comwikipedia.org The mechanism involves the formation of an iminium ion from the amine and aldehyde, followed by the attack of the enol form of the carbonyl compound on the iminium ion. nrochemistry.comwikipedia.org

The Michael addition, or Michael 1,4-addition, involves the addition of a nucleophile (such as an enolate) to an α,β-unsaturated carbonyl compound (the Michael acceptor). dalalinstitute.comwikipedia.orgoregonstate.edumasterorganicchemistry.com This reaction is a type of conjugate addition and is valuable for forming carbon-carbon bonds. dalalinstitute.comwikipedia.orgmasterorganicchemistry.com While the core this compound structure itself is not an α,β-unsaturated carbonyl, derivatives incorporating this feature could act as Michael acceptors. Alternatively, if a this compound derivative contains a suitable acidic hydrogen (e.g., adjacent to a carbonyl or an electron-withdrawing group), it could potentially act as a Michael donor after deprotonation to form a nucleophilic species. dalalinstitute.comwikipedia.orgoregonstate.edumasterorganicchemistry.com The reaction involves the conjugate addition of the nucleophile to the β-carbon of the α,β-unsaturated system. dalalinstitute.comwikipedia.orgmasterorganicchemistry.com The search results mention Michael addition in the context of synthesizing homo-C-nucleoside analogs, which could potentially involve chroman derivatives uni-rostock.de, and as part of the broader class of conjugate additions wikipedia.orgmasterorganicchemistry.com.

Data Table 3: Potential Derivatization Reactions

| Reaction Type | Components Involved | Potential this compound Derivative Role | Typical Products |

| Mannich Reaction | Enolizable carbonyl compound, aldehyde, primary/secondary amine | Compound with acidic proton | β-amino-carbonyl compounds (Mannich bases) |

| Michael Addition | Michael donor (nucleophile), Michael acceptor (α,β-unsaturated system) | Potential Michael donor or acceptor | Conjugate addition products (new C-C bond at β-carbon) |

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Bromochroman Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 7-Bromochroman provides critical information regarding the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. The spectrum is typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring. The bromine atom at the C-7 position influences the chemical shifts of the adjacent aromatic protons (H-6 and H-8) and the proton para to it (H-5). The aliphatic region contains signals for the three methylene (B1212753) groups of the chroman ring system at C-2, C-3, and C-4. The protons at C-4 are adjacent to the aromatic ring and an oxygen atom, shifting them downfield relative to the protons at C-3. The protons at C-2 are adjacent to the oxygen atom and are also shifted downfield. The splitting patterns (e.g., triplets, multiplets) of these aliphatic signals arise from coupling with adjacent non-equivalent protons and provide direct evidence for the connectivity of the saturated portion of the ring.

A representative, though hypothetical, data table for the ¹H NMR spectrum of this compound is presented below, illustrating the expected chemical shifts, multiplicities, and coupling constants (J).

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~7.20 | d | ~8.5 | 1H |

| H-6 | ~7.10 | dd | ~8.5, 2.0 | 1H |

| H-8 | ~6.95 | d | ~2.0 | 1H |

| H-2 (CH₂) | ~4.20 | t | ~5.0 | 2H |

| H-4 (CH₂) | ~2.80 | t | ~6.5 | 2H |

| H-3 (CH₂) | ~2.05 | m | - | 2H |

Note: This data is illustrative and based on typical chemical shift values for similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbon atom bonded to the bromine (C-7) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The aromatic carbons will appear in the typical downfield region (110-160 ppm), with C-8a and C-4a being quaternary and often showing lower intensity. The aliphatic carbons (C-2, C-3, C-4) will resonate in the upfield region of the spectrum. The C-2 carbon, being bonded to oxygen, will be the most downfield of the aliphatic carbons.

An illustrative table of expected ¹³C NMR chemical shifts for this compound is provided below.

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~67.0 |

| C-3 | ~22.5 |

| C-4 | ~29.0 |

| C-4a | ~122.0 |

| C-5 | ~129.0 |

| C-6 | ~130.0 |

| C-7 | ~117.0 |

| C-8 | ~118.0 |

| C-8a | ~154.0 |

Note: This data is illustrative and based on typical chemical shift values for similar structures. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. wiley.com For this compound, cross-peaks would be expected between the protons on C-2 and C-3, and between the protons on C-3 and C-4, confirming the connectivity of the aliphatic chain. Correlations would also be seen between adjacent aromatic protons, such as H-5 and H-6. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. nih.gov It allows for the unambiguous assignment of a proton signal to its attached carbon. For example, the proton signal at ~4.20 ppm would show a cross-peak with the carbon signal at ~67.0 ppm, confirming their assignment as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular fragments and confirming the placement of substituents. For instance, the H-5 proton would show a correlation to the quaternary carbon C-4a and the bromine-bearing carbon C-7, while the H-8 proton would show correlations to C-7 and the quaternary carbon C-8a. These long-range correlations are vital for confirming the bromine's position at C-7.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound and obtaining their mass spectrum. The sample is vaporized and passed through a GC column, which separates it from any impurities. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum for this compound would show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov Fragmentation of the molecular ion provides further structural information, with common fragmentation pathways including the loss of the bromine atom or cleavage of the chroman ring.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. chemicalbook.com

For this compound, the theoretical monoisotopic mass for the molecular formula C₉H₉⁷⁹BrO can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a very small tolerance (typically <5 ppm) provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

Optical Spectroscopy

Optical spectroscopy methods probe the interaction of electromagnetic radiation with this compound, revealing details about its electronic transitions and molecular vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200 to 800 nm range, which corresponds to the energy required to promote electrons to higher energy orbitals. msu.edu The groups in a molecule that absorb light in this region are known as chromophores. msu.edu In this compound, the primary chromophore is the benzene ring, which contains a π-electron system. The ether oxygen atom and the bromine atom attached to the ring act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

The electronic spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. These typically include a strong absorption band at shorter wavelengths (around 200-220 nm) and a weaker, more structured band at longer wavelengths (around 250-290 nm). The presence of the bromine atom, an electron-withdrawing group, can cause a small shift in the absorption maxima (λmax) compared to unsubstituted chroman.

Table 2: Representative UV-Vis Absorption Data for this compound in Ethanol (B145695)

This table provides typical absorption maxima (λmax) and molar absorptivity (ε) values for a chroman derivative like this compound, showcasing the electronic transitions of the substituted aromatic ring.

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |

| ~280 nm | ~1,500 L mol⁻¹ cm⁻¹ | π → π* (Benzene Ring) |

| ~225 nm | ~8,000 L mol⁻¹ cm⁻¹ | π → π* (Benzene Ring) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saspectroscopyonline.com IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. uni-siegen.de Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light corresponds to the molecule's vibrational frequencies. ksu.edu.sa This effect is dependent on a change in the molecule's polarizability. uni-siegen.de

The vibrational spectrum of this compound provides a molecular "fingerprint" that is unique to its structure. youtube.com Key vibrational modes include:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydropyran ring are observed just below 3000 cm⁻¹.

C=C Stretching: Vibrations of the aromatic ring are typically found in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The aryl-alkyl ether linkage gives rise to strong, characteristic asymmetric and symmetric stretching bands, typically in the 1260-1000 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond is expected in the far-infrared region, typically between 680 and 515 cm⁻¹, providing direct evidence of the bromine substituent.

Table 3: Characteristic Vibrational Frequencies for this compound

This interactive table lists the principal vibrational modes for this compound and their expected frequency ranges in both IR and Raman spectra.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium | Strong |

| C-H Stretch (Aliphatic) | -CH₂- | 2960-2850 | Strong | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1600-1450 | Variable | Strong |

| C-O-C Asymmetric Stretch | Ar-O-CH₂ | 1275-1200 | Strong | Medium |

| C-O-C Symmetric Stretch | Ar-O-CH₂ | 1075-1020 | Medium | Strong |

| C-Br Stretch | Ar-Br | 680-515 | Strong | Strong |

Fluorescence is a photoluminescent process where a molecule absorbs a photon, is excited to a higher electronic state, and then emits a photon as it returns to the ground state. nih.gov While many coumarin (B35378) derivatives, which are structurally related to chromans, are known for their strong fluorescence, the fluorescence properties of this compound are expected to be significantly different. nih.govresearchgate.net

The presence of heavy atoms, such as bromine, in a molecule often leads to fluorescence quenching. This phenomenon, known as the "heavy-atom effect," enhances the rate of intersystem crossing—a non-radiative transition from the excited singlet state to a triplet state. This process competes with fluorescence, thereby reducing or eliminating the fluorescent emission. Therefore, this compound is predicted to be weakly fluorescent or non-fluorescent. Any potential emission would likely be at a longer wavelength than its primary absorption band, but the quantum yield is expected to be very low.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov The technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. sciencemuseum.org.ukyoutube.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. nih.gov From this map, the exact coordinates of each atom (carbon, oxygen, bromine, and hydrogen) in the this compound molecule can be determined, along with precise bond lengths, bond angles, and torsional angles.

This analysis provides unambiguous proof of the compound's constitution, connectivity, and stereochemistry in the solid state. wikipedia.org

A key piece of structural information obtained from X-ray crystallography is the conformation of the molecule's rings. researchgate.net The six-membered dihydropyran ring in this compound is not planar. To minimize angular and torsional strain, it adopts a non-planar conformation. For chroman and its derivatives, the most stable and commonly observed conformation is the half-chair .

In the half-chair conformation of this compound:

The benzene ring fused to the dihydropyran ring is planar.

The oxygen atom (at position 1) and the adjacent aromatic carbon (at position 8a) lie within this plane.

The aliphatic carbons at positions 2, 3, and 4 are puckered out of the plane. Typically, one of the carbons (e.g., C3 or C4) is significantly displaced above or below the plane defined by the other atoms, relieving the ring strain inherent in a planar structure. nih.gov

The precise puckering parameters and the exact positions of the axial and equatorial hydrogen atoms on the saturated carbons can be quantified from the crystallographic data, providing a complete and detailed picture of the molecule's ground-state geometry in the crystal lattice.

Supramolecular Interactions (e.g., C-H···O Hydrogen Bonding, π–π Stacking)

The molecular assembly and crystal packing of this compound derivatives are significantly influenced by a network of weak, non-covalent interactions. Among these, C-H···O hydrogen bonds and π–π stacking play a crucial role in dictating the supramolecular architecture. Detailed crystallographic studies of this compound analogs provide insight into the nature and geometry of these interactions.

In the crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde, a derivative of this compound, molecules are interconnected through C-H···O hydrogen bonds, forming tape-like structures. researchgate.net These tapes are further organized by stacking interactions, leading to the formation of supramolecular layers. researchgate.net

A comparative analysis with related brominated chromanone structures reveals common patterns in their supramolecular assembly. For instance, in the crystal structure of 3-bromochroman-4-one (B190138), an isomer of a this compound derivative, the supramolecular structure is also governed by a weak C-H···O hydrogen bond. nih.gov Specifically, the interaction occurs between a hydrogen on the C2 of the pyranone moiety and the oxygen of the carbonyl group (O2) of an adjacent molecule. nih.gov This results in a C···O distance of 3.311 (3) Å and an angle at the hydrogen atom of 146°. nih.gov

Furthermore, π–π stacking is a prominent feature in the crystal packing of these compounds. In 3-bromochroman-4-one, π–π stacking interactions are observed between the benzene rings of symmetry-related molecules. nih.gov The centroid-to-centroid distance for this interaction is 3.9464 (18) Å, with a perpendicular distance between the rings of 3.4703 (11) Å and an offset of 1.879 Å. nih.gov Similarly, for 7-bromo-4-oxo-4H-chromene-3-carbaldehyde, stacking interactions are noted between the pyran rings, with a centroid–centroid distance of 3.858 (3) Å. researchgate.net These interactions are fundamental in stabilizing the crystal lattice.

The following table summarizes the key geometric parameters of these supramolecular interactions in brominated chromanone derivatives.

| Compound | Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Distance (Å) | Angle (°) | Reference |

| 3-Bromochroman-4-one | C-H···O | C2-H2A | O2 | H···O = 2.44; C···O = 3.311 (3) | 146 | nih.gov |

| 3-Bromochroman-4-one | π–π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | Centroid-Centroid = 3.9464 (18) | - | nih.gov |

| 7-bromo-4-oxo-4H-chromene-3-carbaldehyde | π–π Stacking | Pyran Ring Centroid | Pyran Ring Centroid | Centroid-Centroid = 3.858 (3) | - | researchgate.net |

Computational Chemistry Applications in 7 Bromochroman Research

Molecular Geometry Optimization and Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

The foundational step in the computational analysis of any molecule is determining its most stable three-dimensional structure and understanding the distribution of its electrons. Molecular geometry optimization is the process of finding the atomic coordinates that correspond to the lowest energy, and thus the most stable conformation, of a molecule. mdpi.comaps.orgarxiv.org This is crucial as the geometry dictates many of its physical and chemical properties.

For 7-Bromochroman, this optimization is typically performed using quantum mechanical methods, with Density Functional Theory (DFT) being a widely used and reliable approach. nih.govnih.gov DFT calculations, often employing a specific functional and basis set such as B3LYP/6-311++G(d,p), can accurately predict structural parameters. nih.gov The optimization process iteratively adjusts the positions of the atoms until a true energy minimum on the potential energy surface is found, which is confirmed by the absence of any imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov

The output of these calculations includes precise values for bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides a wealth of information about the molecule's electronic structure. researchgate.net Key properties that can be calculated for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap (Egap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reactive interactions. bas.bg

A theoretical study on a related compound, 2-amino-7-bromo-5-oxo- nih.govbenzopyrano [2,3-b]pyridine-3-carbonitrile, similarly utilized DFT calculations to determine its optimized geometry and analyze its electronic properties through FMO and MEP analysis. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Conceptual)

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C7-Br | ~1.90 Å |

| Bond Length | C8a-O1 | ~1.37 Å |

| Bond Length | C2-O1 | ~1.43 Å |

| Bond Angle | C6-C7-C8 | ~121° |

| Bond Angle | C8a-O1-C2 | ~117° |

| Dihedral Angle | C8a-C4a-C5-C6 | ~0° |

Note: These values are illustrative, based on typical bond parameters from DFT calculations on similar structures. Actual values would be derived from a specific DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Prediction of Regioselectivity in Chemical Reactions (e.g., Electrophilic Substitution)

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another on a molecular scaffold. Predicting this outcome is vital for planning efficient synthetic routes. rsc.orgnih.gov Computational chemistry offers robust methods to predict the regioselectivity of reactions like the electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound. rsc.org

The aromatic ring of this compound has three available positions for substitution: C5, C6, and C8. The reactivity of these sites is governed by the electronic effects of two key substituents: the ether oxygen atom (part of the dihydro-pyran ring) and the bromine atom at C7.

The ether oxygen is an activating group, donating electron density to the aromatic ring via resonance, and is an ortho, para-director. Relative to the oxygen, the C5 and C8a positions are ortho and the C7 position is para.

The bromine atom is a deactivating group due to its electronegativity (inductive effect) but is also an ortho, para-director because its lone pairs can participate in resonance. Relative to the bromine, the C6 and C8 positions are ortho.

The final regiochemical outcome depends on the interplay of these effects. Computational methods can quantify these influences by calculating the relative energies of the cationic reaction intermediates (σ-complexes or Wheland intermediates) that form when an electrophile attacks each position. nih.gov The reaction pathway with the lowest energy transition state and the most stable intermediate will be the favored one. The RegioSQM method, for example, predicts regioselectivity by calculating the proton affinity of each aromatic carbon atom, identifying the most nucleophilic center. rsc.org

Fukui Indices and Transition State Modeling

To further refine predictions of reactivity, researchers can employ more advanced computational tools.

Fukui Indices: These are reactivity descriptors derived from DFT that quantify how the electron density at a specific atom changes when an electron is added to or removed from the molecule. scm.comrowansci.com They allow for the prediction of reactive sites without the computationally expensive task of modeling a full reaction pathway. rowansci.comrowansci.com There are three main Fukui functions:

f(+) : Predicts reactivity towards nucleophiles.

f(-) : Predicts reactivity towards electrophiles.

f(0) : Predicts reactivity towards radicals.

For an electrophilic aromatic substitution on this compound, the aromatic carbon atom with the highest calculated f(-) value is predicted to be the most susceptible to attack. bas.bgresearchgate.net

Table 2: Conceptual Fukui Function (f-) Analysis for Electrophilic Attack on this compound

| Atomic Site | Predicted f(-) Value | Implication for Reactivity |

| C5 | Moderate | Potentially reactive due to ortho activation from the ether oxygen. |

| C6 | High | Potentially the most reactive site, being ortho to the bromine and meta to the strongly directing ether oxygen. |

| C8 | Moderate | Reactivity influenced by being ortho to both the bromine and the ether oxygen, which can lead to steric hindrance. |

Note: The table is illustrative. Precise f(-) values would be obtained from a DFT calculation by comparing the atomic charges of the neutral molecule and its cation.

Transition State Modeling: While Fukui indices are based on the ground state of the molecule, transition state modeling provides a more direct and rigorous analysis of a reaction. researchgate.net This involves locating the precise geometry of the transition state—the point of maximum energy along the reaction coordinate. researchgate.net Calculating the energy of the transition state allows for the direct determination of the activation energy (energy barrier) for a reaction at a specific site. The position with the lowest activation energy will correspond to the major product.

Theoretical Studies on Reaction Mechanisms and Kinetics

Computational chemistry allows for the complete mapping of a reaction's potential energy surface, providing a detailed, step-by-step understanding of the reaction mechanism. researchgate.netnih.gov By calculating the Gibbs free energies of all reactants, intermediates, transition states, and products, the most energetically favorable pathway can be identified.

For instance, a theoretical study could investigate the mechanism of a Suzuki coupling reaction at the C-Br bond of this compound. DFT calculations would be used to model each step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Such a study would reveal the geometry of the transition state for the rate-determining step and calculate its associated activation energy. This information is invaluable for understanding how changes to the catalyst or reaction conditions might affect the reaction rate and yield. Similar DFT-based mechanistic studies have been performed to elucidate reaction pathways and regioselectivity for other halogenated organic compounds. researchgate.net

In Silico Screening and Molecular Docking Studies

In the context of drug discovery, in silico (computer-based) techniques are essential for identifying and optimizing potential therapeutic agents. mdpi.commdpi.com this compound, as part of the broader class of chroman derivatives known for their diverse biological activities, is a candidate for such investigations. acs.org

In silico screening involves using computational methods to rapidly assess large libraries of virtual compounds against a biological target. Molecular docking is a key component of this process. eurekaselect.comnih.gov It predicts the preferred orientation and binding affinity of a ligand (like this compound) when it binds to the active site of a receptor, which is typically a protein or enzyme. The process generates a "binding score," often expressed in kcal/mol, which estimates the strength of the interaction. Lower binding scores generally indicate a more favorable interaction.

Ligand-Target Interactions (e.g., Enzyme Active Sites)

Beyond a simple binding score, molecular docking provides a detailed 3D model of the ligand-receptor complex, allowing for a precise analysis of the intermolecular forces that stabilize the interaction. nih.gov These forces include:

Hydrogen Bonds: The ether oxygen of the chroman ring could act as a hydrogen bond acceptor with donor residues (e.g., Lysine, Arginine) in an enzyme's active site.

Hydrophobic Interactions: The nonpolar benzene and dihydropyran rings can form favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine.

Halogen Bonds: The bromine atom at position 7 can participate in halogen bonding, a specific type of non-covalent interaction with a Lewis basic atom (like an oxygen or nitrogen) in the active site.

By analyzing these interactions, researchers can understand the structural basis for a compound's activity and propose modifications to enhance its potency and selectivity. For example, docking studies on other heterocyclic compounds have successfully identified key interactions with target enzymes, guiding further drug development. nih.govresearchgate.net

Table 3: Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Interaction Type |

| Lys72 | Hydrogen Bond (with O1) |

| Leu130 | Hydrophobic |

| Val85 | Hydrophobic |

| Asp184 | Halogen Bond (with Br7) |

| Phe182 | π-π Stacking |

Note: This table is a conceptual representation of a typical docking result summary. The specific residues and values would depend on the actual protein target.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling approach that aims to find a mathematical correlation between the chemical properties of a group of molecules and their biological activity. creative-biostructure.comnih.govmdpi.com To develop a QSAR model for this compound analogues, a series of related compounds would first be synthesized and their biological activity (e.g., IC50 value against an enzyme) measured.

Next, a wide range of molecular descriptors (numerical values representing various electronic, steric, hydrophobic, or topological properties) are calculated for each compound. Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model is built that takes the form of an equation:

Activity = f(descriptor1, descriptor2, ...)

This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest predicted potency. Successful 3D-QSAR studies on related chromone (B188151) derivatives have demonstrated the utility of this method in designing novel antioxidants. nih.govresearchgate.net

Medicinal Chemistry and Biological Activity of 7 Bromochroman and Its Analogues

Antimicrobial Properties

Recent studies have highlighted the potential of 7-Bromochroman-3-one (B1374348) derivatives in exhibiting antimicrobial properties. Structural modifications of this compound have led to the synthesis of derivatives that demonstrate significant antibacterial activity against various pathogens. benchchem.com The antimicrobial action is believed to stem from its ability to disrupt microbial cell membranes and inhibit key metabolic enzymes. benchchem.com

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

Research indicates that This compound-4-one (B108298) and its derivatives exhibit promising antimicrobial properties against a range of pathogens. In vitro studies have revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. benchchem.com Certain modifications to the chroman core can significantly enhance antibacterial potency. benchchem.com

Data from studies on other compounds, such as silver nanoparticles and certain plant flavonoids, provide context on the differential susceptibility of Gram-positive and Gram-negative bacteria to antimicrobial agents. Gram-negative bacteria, like E. coli, are sometimes more susceptible to silver nanoparticles than Gram-positive bacteria, such as S. aureus, due to differences in cell wall thickness and composition. frontiersin.org However, the effectiveness can vary depending on the specific compound, and some agents show superior activity against Gram-positive bacteria. nih.gov

Activity against Mycobacterium tuberculosis (Mtb)

While direct information specifically on this compound's activity against Mycobacterium tuberculosis (Mtb) is limited in the provided search results, the broader context of antimicrobial research on related compounds and the general challenge of Mtb infections are mentioned. Tuberculosis remains a significant public health issue, with increasing rates of drug-resistant strains. who.int Research into new antimicrobial compounds, including those with novel mechanisms of action, is crucial to combat Mtb. who.int Some studies investigate the antimycobacterial activity of various plant extracts and compounds, indicating ongoing efforts to find new agents against Mycobacterium tuberculosis. tubitak.gov.trscirp.org

Antifungal Activity

Chromanone derivatives, including those related to this compound, have been reported to possess antifungal activities. iucr.org Studies on other natural compounds and herbal mixtures also demonstrate antifungal effects against various Candida species, highlighting the potential for compounds with diverse structures to exhibit antifungal properties. herbmedpharmacol.com

Structure-Activity Relationships (SAR) for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies on this compound-3-one derivatives indicate that specific substitutions on the chroman core enhance antimicrobial efficacy. benchchem.com The presence of the bromine atom at the 7-position in this compound-4-one is suggested to enhance its reactivity and biological activity compared to other chroman derivatives. benchchem.com Brominated derivatives often exhibit stronger antimicrobial activity, potentially due to halogen-bonding interactions with biological targets. benchchem.com In contrast, methoxy (B1213986) analogs may prioritize metabolic stability. benchchem.com SAR analyses are crucial in identifying the structural requirements necessary for high antibacterial activity and understanding how different parameters modulate antimicrobial profiles. mdpi.com

Neuroprotective Effects

In the context of neuropharmacology, this compound-3-one has been mentioned in relation to neuroprotective effects. benchchem.com Research focused on derivatives of this compound has demonstrated their potential in reducing neuroinflammation and oxidative stress in neuronal cell models. benchchem.com Neuroprotection involves preserving the structure and function of neurons against damage caused by various insults or neurodegenerative diseases. gsconlinepress.com Antioxidants play a crucial role in neuroprotection by counteracting oxidative stress, a major contributor to neurodegenerative diseases. numberanalytics.commdpi.com While the specific mechanisms of this compound's neuroprotective effects require further detailed exploration, the link to reducing neuroinflammation and oxidative stress aligns with known neuroprotective strategies. benchchem.comgsconlinepress.comnumberanalytics.com

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound-4-one and its derivatives. benchchem.com Research indicates that these derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. benchchem.com In vitro assays have shown that certain derivatives can effectively reduce cell proliferation, with IC50 values often in the low micromolar range. benchchem.com

For example, a study evaluated the effect of a related compound on MCF-7 breast cancer cells, demonstrating significant cytotoxicity with an IC50 value of approximately 20 µM. benchchem.com Mechanistic investigations revealed that this compound induces apoptosis through reactive oxygen species (ROS) generation and PI3K pathway inhibition. benchchem.com The mechanism of action for this compound-4-one involves several pathways, including enzyme inhibition and oxidative stress induction, which are particularly relevant in cancer therapy. benchchem.com It has been shown to inhibit various enzymes by binding to their active sites, thereby blocking substrate access. benchchem.com Additionally, it can induce oxidative stress in cells, leading to apoptosis or other cellular responses. benchchem.com Interaction with biological macromolecules, influencing cellular signaling pathways and gene expression, is also a proposed mechanism. benchchem.com Research indicates that this compound-4-one exhibits potent anticancer activity, inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. benchchem.com Its mechanism involves inducing apoptosis through the mitochondrial pathway and inhibiting cell cycle progression. benchchem.com

Here is a summary of some research findings on the anticancer activity of this compound-4-one derivatives:

| Compound Type | Cancer Cell Lines Tested | Key Findings |

| This compound-4-one derivatives | Breast (MDA-MB-231), Lung | Significant cytotoxic effects, reduced cell proliferation (low µM IC50 values) benchchem.com |

| Related compound | MCF-7 breast cancer cells | Significant cytotoxicity (~20 µM IC50), induces apoptosis via ROS and PI3K inhibition benchchem.com |

| This compound-4-one | Breast, Colon | Potent anticancer activity, induces apoptosis (mitochondrial pathway), inhibits cell cycle progression benchchem.com |

Apoptosis Induction Mechanisms

Some chromanone derivatives have been shown to induce apoptosis in cancer cells. researchgate.netdntb.gov.ua The induction of apoptosis by certain compounds is linked to the generation of reactive oxygen species (ROS). dntb.gov.uanih.govmdpi.com Elevated levels of ROS can lead to oxidative stress, which in turn can contribute to the induction of apoptosis. dntb.gov.uamdpi.com Additionally, the PI3K/Akt signaling pathway has been implicated in the regulation of apoptosis, and its inhibition can lead to a caspase cascade resulting in apoptosis. nih.govmdpi.com Some compounds have been shown to block the PI3K/Akt pathway, contributing to their pro-apoptotic effects. nih.govnih.gov Research on flavanone/chromanone derivatives suggests that strong pro-oxidant properties and the generation of oxidative stress are key mechanisms underlying their cytotoxic activity, leading to increased intracellular ROS levels and decreased glutathione (B108866) concentrations. dntb.gov.ua This oxidative stress likely contributes to apoptosis induction. dntb.gov.ua

Enzyme Inhibition Studies

Chroman-based compounds have demonstrated inhibitory activity against various enzymes, suggesting potential therapeutic applications. benchchem.com

KatG Enzyme Inhibition in Mycobacterium tuberculosis

The KatG enzyme in Mycobacterium tuberculosis is a crucial catalase-peroxidase responsible for activating the prodrug isoniazid (B1672263), a key antitubercular agent. researchgate.netresearchgate.netbiomedgrid.com Mutations in the katG gene are a common mechanism of isoniazid resistance. researchgate.netbiomedgrid.comnih.gov Research has explored chroman-4-one linked thiosemicarbazide (B42300) derivatives as potential inhibitors of KatG. researchgate.net Some spirooxindolopyrrolidine integrated chromanones have also shown significant activity against Mycobacterium tuberculosis strains, including isoniazid-resistant isolates with katG mutations. rsc.orgresearchgate.net While specific data on this compound's direct inhibition of KatG was not found, studies on related chroman-based structures indicate this as a relevant area of investigation for antitubercular agents. researchgate.netglobalauthorid.com

Acetylcholinesterase (AChE) Inhibition

Chromanone scaffolds have been reported to exhibit AChE inhibition activity, often through binding with the peripheral anionic site (PAS) of AChE. core.ac.uk Chroman-4-one derivatives linked to N-benzyl pyridinium (B92312) moieties have been synthesized and evaluated as AChE inhibitors, with some compounds showing potent activity in the nanomolar range. ssu.ac.ir For example, one such derivative, (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide, showed an IC50 value of 0.048 µM against AChE. ssu.ac.ir Other chromen-2-one (coumarin) derivatives have also demonstrated significant AChE inhibitory potential. nih.govresearchgate.netrsc.org

Interactive Table: Acetylcholinesterase Inhibition by Selected Chroman Derivatives

| Compound Type | Example Derivative | IC₅₀ Value (µM) | Reference |

| Chroman-4-one linked to N-benzyl pyridinium derivative | (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide | 0.048 | ssu.ac.ir |

| Chromen-2-one (coumarin) derivative | Compound 15a (a coumarin (B35378) hybrid) | 2.42 | researchgate.net |

| Chromen-2-one (coumarin) derivative | Compound 4c (a coumarin derivative) | 0.802 | rsc.org |

Note: Specific data for this compound's direct inhibition of AChE was not explicitly found in the provided snippets, but data on related chroman and chromene derivatives is presented.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and pain. wikipedia.orgmedcentral.com Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.org Chromone (B188151) derivatives have been evaluated as potential COX-2 inhibitors, with some showing promising inhibition in the low micromolar range. researchgate.netnih.gov The chromene moiety has been identified as a suitable template for designing new COX-2 inhibitors. nih.gov For instance, a series of 2-phenyl-4H-chromen-4-one derivatives were designed and evaluated, with one compound showing potent COX-2 inhibition (IC50 = 0.07 µM) and high selectivity. nih.gov

Interactive Table: Cyclooxygenase-2 Inhibition by Selected Chromene Derivatives

| Compound Type | Example Derivative | IC₅₀ Value (µM) | Selectivity Index (SI) | Reference |

| 2-phenyl-4H-chromen-4-one derivative | 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | 0.07 | 287.1 | nih.gov |

| Chromone derivatives | Various | 3.30 - 7.46 | Varies | researchgate.net |

Note: Specific data for this compound's direct inhibition of COX-2 was not explicitly found in the provided snippets, but data on related chromene and chromone derivatives is presented.

Sirtuin (Sirt2) Inhibition

Sirtuin 2 (Sirt2) is a member of the sirtuin family of NAD+-dependent deacetylases involved in various cellular processes, including cell cycle regulation and has been considered an interesting target for cancer drug development and neurodegenerative disorders. gu.seebi.ac.ukacs.orgacs.orgwikipedia.org Functionalized chroman-4-one and chromone derivatives have been developed as selective inhibitors of Sirt2. gu.sebenchchem.comebi.ac.ukacs.orgacs.orgresearchgate.net Studies have shown that these derivatives can selectively inhibit Sirt2 with IC50 values in the low micromolar range. gu.seacs.orgacs.orgresearchgate.net For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent and selective inhibitor of Sirt2 with an IC50 of 1.5 µM. acs.orgresearchgate.net The presence of a carbonyl group and electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one scaffold appear to be important for potent Sirt2 inhibitory activity. acs.orgresearchgate.net

Interactive Table: Sirtuin 2 Inhibition by Selected Chroman-4-one Derivatives

| Compound Type | Example Derivative | IC₅₀ Value (µM) | Selectivity (vs. Sirt1, Sirt3) | Reference |

| Chroman-4-one derivative | 6,8-dibromo-2-pentylchroman-4-one | 1.5 | Selective | acs.orgresearchgate.net |

| Chroman-4-one derivative | Chroman-4-one derivative 7a | 4.3 (racemate) | Selective | researchgate.net |

| Chroman-4-one derivative | S-enantiomer of 7a | 1.5 | Selective | researchgate.net |

Note: Specific data for this compound's direct inhibition of Sirt2 was not explicitly found in the provided snippets, but data on related chroman-4-one derivatives, including a dibrominated analogue, is presented.

Other Enzyme Modulations (e.g., Protein Kinases)

Chromanone derivatives have demonstrated inhibitory activities against various enzymes. For instance, studies have explored substituted chroman-4-one and chromone derivatives as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases such as neurodegenerative disorders. nih.govacs.org The most potent inhibitors identified in one study were selective for SIRT2 over SIRT1 and SIRT3. nih.govacs.org Another example of enzyme modulation by chromanone derivatives includes the inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes relevant to Alzheimer's disease treatment. worktribe.com While direct information on this compound's specific modulation of protein kinases was not extensively found, the broader class of chromanone derivatives shows potential in enzyme inhibition, suggesting that this compound or its analogues could also exhibit such activities. Thiochromane derivatives, which are structurally related, have been reported to inhibit enzymes involved in cancer progression, such as tyrosine kinases and carbonic anhydrases. rsc.org

Antioxidant Properties (e.g., DPPH Radical Scavenging Assays)

Antioxidant properties are a significant area of research for chroman and chromanone derivatives. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is a widely used method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors, thereby assessing their antioxidant activity. mdpi.comresearchgate.net This assay is based on the reduction of the stable free radical DPPH, which results in a decrease in absorbance at 517 nm and a decolorization of the purple DPPH solution. mdpi.comresearchgate.net

Chromanone analogues, particularly those with specific substitutions, have shown potent antioxidant activity, sometimes comparable to established antioxidants like vitamin E and Trolox. nih.gov For example, substitution at the C-2, C-3, C-6, and C-7 positions of the chromanone core can yield compounds with significant antioxidant potential. nih.gov Electron-donating groups on the chroman ring have been shown to enhance radical scavenging activity, while electron-withdrawing groups tend to decrease it. rsc.org

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a compound's chemical structure influence its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com For chromans and chromanones, extensive SAR investigations have been conducted to identify key structural features that contribute to their diverse pharmacological effects. nih.govresearchgate.netresearchgate.net

Effects of Substituent Type (e.g., Bromine vs. Methoxy Groups)

The type of substituent on the chroman or chromanone core significantly impacts biological activity. Comparing electron-withdrawing groups like bromine to electron-donating groups like methoxy reveals distinct effects. For instance, the electron-withdrawing nature of bromine at the 7-position of chroman-3-one (B94795) can increase reactivity in nucleophilic substitution reactions compared to a methoxy group at the same position in 7-methoxy-3-chromanone. benchchem.com In terms of bioactivity, brominated derivatives have sometimes shown stronger antimicrobial activity, potentially due to halogen-bonding interactions with biological targets. benchchem.com Conversely, methoxy analogues might exhibit improved metabolic stability. benchchem.com Studies on 6-chromanol derivatives have indicated that electron-donating groups like amino and acetylamino enhance radical scavenging activity, whereas electron-withdrawing groups like chloro and nitro decrease it. rsc.org

Effects of Substituent Position (e.g., 7-Bromo vs. 6-Bromo Derivatives)

The position of a substituent on the chroman or chromanone ring also plays a critical role in determining biological activity. For example, comparing 7-bromo and 6-bromo derivatives of chromanones shows differences in their properties and activities. Bromine at the 7-position of chroman-3-one might sterically hinder interactions with enzyme active sites compared to a bromine at the 6-position. benchchem.com In the case of anticonvulsant activity in certain chromane (B1220400) derivatives, a halogen (like chlorine) at the 7-position, along with an alkyl group at the 2-position and an azolyl ring at the 3-position, was found to enhance efficacy. researchgate.net

Influence of Core Structure Modifications (e.g., Chromanone vs. Isochromanone)

Modifications to the core ring structure, such as comparing chromanone and isochromanone scaffolds, lead to variations in chemical properties and biological activities. Chromanone features a benzopyran-4-one system, while isochromanone is a 1,4-dihydro-2-benzopyran system with a carbonyl group. nih.govfishersci.cauni.luuni.lunih.govmitoproteome.orgguidechem.com These structural differences result in varying reactivity; for example, the chroman-3-one system is more susceptible to ring-opening reactions under basic conditions than the isochroman-4-one (B1313559) analogue. benchchem.com While both core structures can be found in biologically active compounds, their specific activities differ based on the substitution patterns and the biological target. nih.govresearchgate.netdntb.gov.ua Chromanones are recognized as versatile scaffolds with a wide range of pharmacological activities. nih.govnih.govresearchgate.net

Role of Functional Groups on Biological Activity

The presence and nature of functional groups attached to the chroman or chromanone scaffold are critical determinants of biological activity. Different functional groups can influence a compound's interaction with biological targets through various mechanisms, including hydrogen bonding, halogen bonding, and pi-pi interactions. benchchem.com For instance, hydroxy and nitro groups on a chroman ring can contribute to radical scavenging and redox properties. ontosight.ai The introduction of amino groups or other nitrogen-containing functionalities can be important for activity, as seen in chromanone derivatives with acetylcholinesterase inhibitory potential. researchgate.networktribe.com The carbonyl group in chroman-4-ones has also been highlighted as crucial for high potency in certain enzyme inhibition studies. acs.org The specific arrangement and interplay of these functional groups within the chroman or chromanone scaffold are key to their observed biological effects.

Proposed Molecular Mechanisms of Biological Action

Research into the biological activities of this compound and its analogues has revealed several proposed molecular mechanisms underlying their observed effects, particularly in the context of anticancer and other therapeutic potentials. These mechanisms often involve interactions with key enzymes and cellular pathways that regulate cell proliferation, survival, and inflammatory responses.

One of the most frequently reported mechanisms for this compound-4-one and its derivatives is the inhibition of Sirtuin 2 (Sirt2). Sirt2 is a deacetylase enzyme implicated in various cellular processes, including cell cycle regulation and apoptosis cenmed.comnih.govchemchart.comuni.lu. Studies have shown that functionalized chroman-4-one derivatives can act as selective inhibitors of Sirt2, with promising inhibitory concentration (IC50) values cenmed.comnih.gov. This inhibition is linked to reduced proliferation of cancer cells, suggesting that targeting Sirt2 is a key mechanism for their anticancer activity cenmed.com. For instance, certain chroman-4-one and chromone-based Sirt2 inhibitors have demonstrated antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, correlating with their Sirt2 inhibition potency uni.lu. This inhibition can lead to increased acetylation levels of α-tubulin, further indicating Sirt2 as a likely target in cancer cells uni.lu.

Beyond Sirt2 inhibition, this compound-4-one and its derivatives are proposed to induce apoptosis, a programmed cell death pathway. This mechanism can involve the mitochondrial pathway and the inhibition of cell cycle progression cenmed.com. Some studies on this compound-3-one have also indicated the induction of apoptosis through the generation of reactive oxygen species (ROS) and inhibition of the PI3K pathway in cancer cells nih.gov. The ability to modulate cell cycle progression is a significant mechanism for inhibiting cancer cell growth cenmed.comamericanelements.com.